molecular formula C18H15ClGe B158819 Triphenylgermanium chloride CAS No. 1626-24-0

Triphenylgermanium chloride

Cat. No.: B158819
CAS No.: 1626-24-0
M. Wt: 339.4 g/mol
InChI Key: ONQMBYVVEVFYRP-UHFFFAOYSA-N
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Description

Triphenylgermanium chloride, also known as this compound, is an organogermanium compound with the chemical formula (C6H5)3GeCl. It is a white to yellow crystalline solid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Triphenylgermanium chloride can be synthesized through several methods:

Chemical Reactions Analysis

Triphenylgermanium chloride undergoes various chemical reactions, including:

  • Substitution Reactions

      Common Reagents: Sodium alkoxides, Grignard reagents.

      Conditions: Typically carried out in organic solvents like ether or tetrahydrofuran.

      Products: Substituted germanium compounds, such as triphenylgermanium alkoxides.

  • Reduction Reactions

      Common Reagents: Lithium aluminum hydride (LiAlH4).

      Conditions: Conducted in anhydrous conditions.

      Products: Triphenylgermanium hydride.

  • Oxidation Reactions

      Common Reagents: Oxidizing agents like hydrogen peroxide (H2O2).

      Conditions: Carried out in aqueous or organic solvents.

      Products: Oxidized germanium compounds

Scientific Research Applications

Triphenylgermanium chloride has several applications in scientific research:

  • Chemistry

    • Used as a precursor for the synthesis of other organogermanium compounds.
    • Employed in the study of germanium-based catalysts.
  • Biology and Medicine

    • Investigated for its potential biological activity and cytotoxic effects on cancer cells.
    • Studied for its role in modulating cellular processes and pathways.
  • Industry

Mechanism of Action

The mechanism of action of triphenylchlorogermane involves its interaction with cellular components and enzymes. It can modulate various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form complexes with proteins and other biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Triphenylgermanium chloride can be compared with other similar compounds, such as:

  • Triphenylgermanium Hydride

    • Similar in structure but contains a hydrogen atom instead of a chlorine atom.
    • Used in reduction reactions and as a reducing agent.
  • Chlorotrimethylgermane

    • Contains three methyl groups instead of phenyl groups.
    • Used in the synthesis of organogermanium compounds with different properties.
  • Triphenylgermanium Bromide

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

chloro(triphenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMBYVVEVFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061831
Record name Germane, chlorotriphenyl-
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626-24-0
Record name Chlorotriphenylgermane
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Record name Germane, chlorotriphenyl-
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Record name Triphenylchlorogermane
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Record name Germane, chlorotriphenyl-
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Record name Germane, chlorotriphenyl-
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Record name Triphenylgermanium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of triphenylchlorogermane in the synthesis of Ge1−xSnx nanowires?

A1: Triphenylchlorogermane serves as the primary source of germanium in the synthesis of Ge1−xSnx nanowires []. It undergoes reduction in the presence of sodium borohydride, a strong reducing agent. This reduction process, coupled with the presence of tin nanoparticle seeds, facilitates the formation of Ge1−xSnx nanowires through a solution-liquid-solid (SLS) mechanism [].

Q2: How does the structure of triphenylchlorogermane influence its reactivity in this synthesis process?

A2: While the provided research [] doesn't delve into the specifics of triphenylchlorogermane's reactivity, we can infer some aspects. The presence of the chlorine atom bonded to germanium makes it susceptible to nucleophilic attack by the reducing agent, sodium borohydride. The three phenyl groups attached to germanium likely influence the solubility of the compound and may play a role in controlling the growth and morphology of the resulting nanowires. Further investigation into the reaction mechanism and kinetics would be needed to fully understand the influence of triphenylchlorogermane's structure on the synthesis process.

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